molecular formula C22H19N7O2 B6580498 3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207013-98-6

3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6580498
CAS No.: 1207013-98-6
M. Wt: 413.4 g/mol
InChI Key: ZAZRLFCVNCLUGY-UHFFFAOYSA-N
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Description

  • React an appropriate benzonitrile with the triazolopyrimidinone core.

  • This can be facilitated by a cyclization reaction with acylhydrazides to introduce the oxadiazole ring.

  • Reaction conditions: Typically performed in the presence of an acid catalyst like sulfuric acid.

  • Final Functionalization

    • Attach the 4-ethylphenyl group via a nucleophilic substitution reaction.

    • Reaction conditions: Use of solvents such as acetonitrile and bases like triethylamine to facilitate the reaction.

  • Industrial Production Methods

    Industrial production scales up the laboratory synthesis procedures, with a focus on optimizing yield and purity:

    • Employing large-scale reactors for the cyclization and functionalization steps.

    • Utilizing continuous flow reactions to improve efficiency and control reaction conditions.

    • Implementing purification steps such as recrystallization and chromatographic techniques to obtain high-purity product.

    Biochemical Analysis

    Biochemical Properties

    Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.

    Cellular Effects

    Related compounds have shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

    Molecular Mechanism

    Related compounds have been found to inhibit CDK2 , suggesting that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step procedure:

    • Formation of the Triazolopyrimidinone Core

      • Start with the condensation of an appropriate aldehyde with a hydrazide to form a hydrazone.

      • Cyclize the hydrazone intermediate using an oxidative cyclization reaction to yield the triazolopyrimidinone core.

      • Reaction conditions: Often conducted in the presence of oxidizing agents such as potassium permanganate or iodine.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, potentially altering its biological activity.

      • Common reagents: Potassium permanganate, hydrogen peroxide.

    • Reduction

      • Reduction reactions can modify the oxadiazole and triazole rings.

      • Common reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution

      • Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional group modifications.

      • Common reagents: Halides, alkylating agents.

    Common Reagents and Conditions

    • Oxidation: : Conducted in aqueous or organic solvents, under controlled temperature conditions.

    • Reduction: : Typically performed in anhydrous conditions using organic solvents like tetrahydrofuran.

    • Substitution: : Carried out in the presence of bases or acids to facilitate the substitution process.

    Major Products

    • Oxidation and reduction products include modified versions of the original compound with altered biological properties.

    • Substitution products depend on the substituents introduced and can lead to derivatives with diverse applications.

    Scientific Research Applications

    3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a broad range of applications:

    Chemistry

    • Catalysts: : Used as a ligand in catalytic reactions.

    • Organic Synthesis: : Intermediate in the synthesis of complex molecules.

    Biology

    • Enzyme Inhibitors: : Potential inhibitor of enzymes involved in various biological pathways.

    • Probes: : Used in biological assays to study cellular processes.

    Medicine

    • Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    • Therapeutic Agents: : Explored for use in treating diseases like cancer and infectious diseases.

    Industry

    • Material Science:

    • Agriculture: : Studied for its role as a potential pesticide or herbicide.

    Comparison with Similar Compounds

    3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its combined structural elements and versatile biological activity.

    Similar Compounds

    • 3-benzyl-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

    • 3-benzyl-6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

    These compounds share similar cores but differ in their functional groups, impacting their biological activities and applications. The uniqueness of this compound lies in its ethylphenyl group, which may confer distinct interaction profiles with biological targets.

    Hopefully, this covers the bases of your interest in this complex compound!

    Properties

    IUPAC Name

    3-benzyl-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H19N7O2/c1-2-15-8-10-17(11-9-15)20-24-18(31-26-20)13-28-14-23-21-19(22(28)30)25-27-29(21)12-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZAZRLFCVNCLUGY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H19N7O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    413.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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